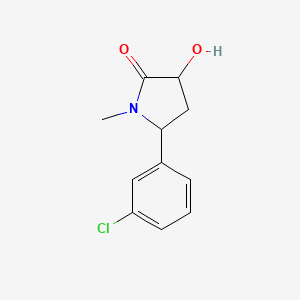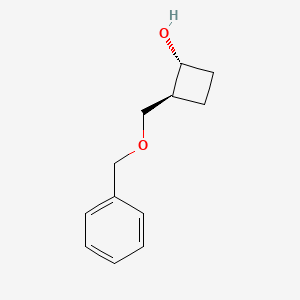
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Benzyloxymethyl)cyclobutanol: is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative where a benzyloxymethyl group is attached to the second carbon of the cyclobutane ring, and a hydroxyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Benzyloxymethyl)cyclobutanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a involving suitable precursors.
Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a ’-substituted_cyclobutyl_nucleosides_and_nucleotides_as_potential_anti-HIV_agents/links/5f3b8f39458515b7292a58d1/Synthesis-and-evalution-of-2-substituted-cyclobutyl-nucleosides-and-nucleotides-as-potential-anti-HIV-agents.pdf), which involves the reaction of an alcohol with a phosphine and an azodicarboxylate.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction of a suitable precursor, such as an ester or a ketone.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Benzyloxymethyl)cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the benzyloxymethyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiviral agents.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(Benzyloxymethyl)cyclobutanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the benzyloxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
cis-2-(Benzyloxymethyl)cyclobutanol: Similar structure but different spatial arrangement of the benzyloxymethyl group.
trans-2-(Methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
trans-2-(Benzyloxymethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness:
- The unique combination of the benzyloxymethyl and hydroxyl groups in trans-2-(Benzyloxymethyl)cyclobutanol provides distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1R,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
UVPHYUXOZOKSCJ-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1COCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)

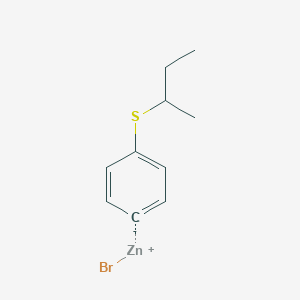
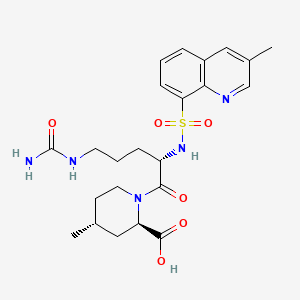
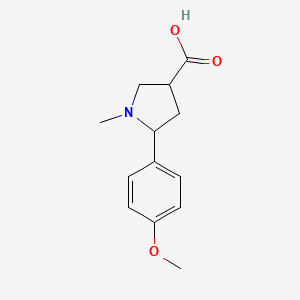
![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
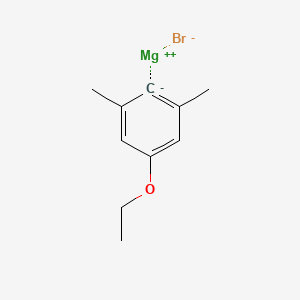

![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
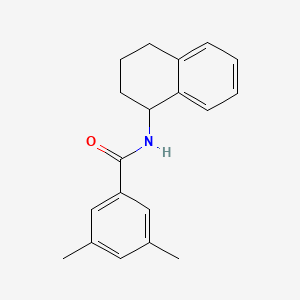
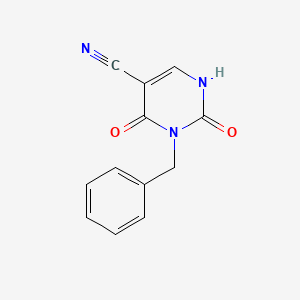
![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)

